![molecular formula C11H17ClN2 B1447093 [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride CAS No. 1803610-83-4](/img/structure/B1447093.png)

[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride

Übersicht

Beschreibung

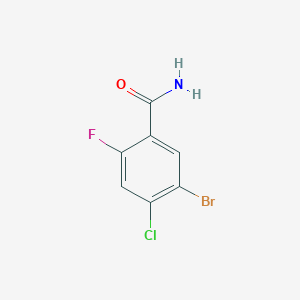

“[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride” is a compound with the CAS Number: 1803610-83-4 . It has a molecular weight of 212.72 . The IUPAC name for this compound is (2-(pyrrolidin-1-yl)phenyl)methanamine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 212.72 .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Der Pyrrolidinring, eine Kernstruktur in dieser Verbindung, wird in der medizinischen Chemie häufig zur Entwicklung von Verbindungen zur Behandlung menschlicher Krankheiten eingesetzt. Seine sp3-Hybridisierung ermöglicht eine effiziente Erkundung des Pharmakophorraums, trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale Abdeckung . Dieses Strukturmerkmal ist entscheidend bei der Entwicklung neuer Wirkstoffkandidaten mit unterschiedlichen biologischen Profilen.

Krebsbehandlung

Verbindungen, die den Pyrrolidinring enthalten, werden häufig in der Krebsbehandlung eingesetzt, da sie eine antiproliferative Wirkung gegen Krebszellen haben. Die Entdeckung neuer Verbindungen mit diesem Gerüst kann zur Entwicklung pharmazeutischer Wirkstoffe mit hohen antioxidativen Eigenschaften führen, die in medizinischen Anwendungen bevorzugt werden .

Synthetische Chemie

Der Pyrrolidinring kann aus verschiedenen cyclischen oder acyclischen Vorläufern aufgebaut oder, wenn er vorgebildet ist, funktionalisiert werden, z. B. in Prolin-Derivaten. Diese Flexibilität in der Synthese macht ihn zu einem wertvollen Bestandteil bei der Herstellung einer großen Bandbreite an chemischen Einheiten für die weitere Forschung und Anwendung .

Quantenchemische Berechnungen

Theoretische und experimentelle Untersuchungen von Pyrrolidinderivaten umfassen quantenchemische Berechnungen, um ihre strukturellen Eigenschaften zu verstehen. Diese Studien umfassen die Analyse von Bindungslängen, Dieder- und Bindungswinkeln, HOMO- und LUMO-Energien und anderen molekularen Eigenschaften, die für die Vorhersage des Verhaltens dieser Verbindungen in biologischen Systemen unerlässlich sind .

Nichtlineare optische (NLO)-Analyse

Pyrrolidinderivate werden auch auf ihre nichtlinearen optischen Eigenschaften untersucht, die bei der Entwicklung neuer Materialien für elektronische und photonische Anwendungen wichtig sind. Die NLO-Analyse hilft, die Wechselwirkung dieser Verbindungen mit Licht und ihre potenzielle Verwendung in optischen Geräten zu verstehen .

Pharmakokinetik und ADME/Tox

Die Einführung des Pyrrolidinrings in Wirkstoffmoleküle ist eine strategische Wahl, um physikalisch-chemische Parameter zu modifizieren und optimale ADME/Tox-Ergebnisse (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) zu erzielen. Dies ist entscheidend für die Entwicklung klinisch wirksamer Medikamente mit günstigen pharmakokinetischen Profilen .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .

Biochemische Analyse

Biochemical Properties

[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to certain receptors and enzymes, modulating their activity through competitive inhibition or activation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity . This compound may also influence gene expression by binding to DNA or RNA, affecting transcription and translation processes. The precise molecular mechanisms often involve complex interactions with multiple biomolecules, leading to a cascade of biochemical events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperature or acidic pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include cellular toxicity, oxidative stress, and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. The precise localization is critical for understanding the compound’s mode of action and potential therapeutic targets.

Eigenschaften

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBPGLHQFHPUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431966-79-8, 1803610-83-4 | |

| Record name | Benzenemethanamine, 2-(1-pyrrolidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(pyrrolidin-1-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

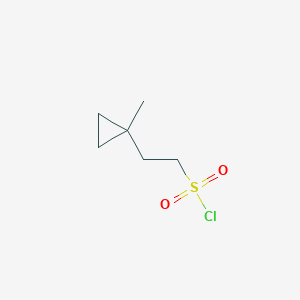

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1447032.png)